molecular formula C7H12O7 B12303320 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one CAS No. 5329-44-2

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one

Cat. No.: B12303320
CAS No.: 5329-44-2
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one is a polar lactone compound with the molecular formula C7H12O7 and a molecular weight of 208.16 g/mol . This polyhydroxy lactone is characterized by significant polarity, featuring 7 hydrogen bond acceptors and 5 hydrogen bond donors . Its structural properties make it a compound of interest in various research fields, including metabolomics and polaromics, where it may serve as a standard or subject of study in the analysis of polar and ionic metabolites using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry . Furthermore, lactone derivatives with similar structural features are investigated in pharmaceutical and cosmetic research for their potential applications, such as in topical compositions . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your research requirements. It is intended for research use only in a laboratory setting and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-08-7, 89-67-8, 5329-44-2
Record name NSC34634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-glycero-D-gulo-heptono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Acid-Catalyzed Cyclization

The most widely reported method involves acid-catalyzed intramolecular esterification of D-glycero-D-gulo-heptonic acid under controlled dehydration conditions.

Procedure:

  • Dissolve D-glycero-D-gulo-heptonic acid (10 g, 38 mmol) in anhydrous methanol (100 mL).
  • Add concentrated sulfuric acid (0.5 mL) as a catalyst.
  • Reflux at 65°C for 6–8 hours under nitrogen atmosphere.
  • Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/methanol/water 6:3:1).
  • Neutralize with aqueous sodium bicarbonate (5% w/v) and concentrate under reduced pressure.

Yield: 72–78%.
Key Considerations:

  • Excess water removal (e.g., molecular sieves) improves lactonization efficiency.
  • Temperatures >70°C promote side reactions, including epimerization and dehydration.

Enzymatic Lactonization

Recent advances employ lipase-based catalysis for stereospecific lactone formation under mild conditions.

Procedure:

  • Suspend D-glycero-D-gulo-heptonic acid (5 g) in tert-butanol (50 mL).
  • Add immobilized Candida antarctica lipase B (1 g) and stir at 37°C for 24 hours.
  • Filter the enzyme and concentrate the filtrate.
  • Purify via recrystallization from ethanol/water (4:1).

Yield: 65–68%.
Advantages: Avoids acidic conditions, preserving acid-sensitive functional groups.

Industrial Production Methods

Batch Reactor Process

Large-scale production utilizes stainless steel batch reactors with automated temperature and pH control.

Parameter Optimal Range Purpose
Temperature 60–65°C Balances reaction rate and selectivity
Pressure 0.1–0.5 MPa Enhances reagent solubility
Catalyst Loading 0.5–1.0% H2SO4 Accelerates cyclization

Typical Batch Output: 50–100 kg per cycle, with 70–75% isolated yield.

Continuous Flow Synthesis

Emerging methods adopt microfluidic reactors to improve heat transfer and reduce side reactions:

  • Residence time: 30–45 minutes
  • Catalyst: Solid acid resins (e.g., Amberlyst-15)
  • Throughput: 5 kg/hour with 80% conversion efficiency.

Purification and Characterization

Crystallization

Crude lactone is purified via gradient recrystallization :

  • Dissolve in hot ethanol (50°C).
  • Slowly add deionized water until cloud point.
  • Cool to 4°C for 12 hours.
  • Filter and wash with cold ethanol/water (1:1).

Purity: ≥99% (by HPLC).

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), preparative HPLC is employed:

  • Column: C18 reverse-phase (250 × 21.2 mm)
  • Mobile phase: Acetonitrile/water (15:85) with 0.1% formic acid
  • Retention time: 8.2 minutes.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, D2O): δ 4.32 (dd, J = 8.4, 3.1 Hz, 1H), 4.15 (m, 2H), 3.89–3.76 (m, 4H), 3.52 (t, J = 6.2 Hz, 2H).
  • ¹³C NMR (100 MHz, D2O): δ 177.8 (C=O), 82.1, 78.3, 73.9, 71.2, 69.8, 64.1, 62.4.

X-ray Crystallography

Single-crystal analysis confirms the γ-lactone structure with a chair conformation for the oxolane ring and axial orientation of the trihydroxypropyl side chain.

Challenges and Optimization Opportunities

  • Epimerization Control: Neutral pH during workup minimizes C-2 and C-3 configuration loss.
  • Catalyst Recycling: Solid acid catalysts reduce waste in industrial processes.
  • Enzymatic Efficiency: Protein engineering of lipases could enhance lactonization rates.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

1.1. Metabolic Pathways

Research indicates that 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one plays a role in metabolic pathways involving carbohydrates. It is a derivative of heptonic acids and may influence the synthesis of polysaccharides and glycoproteins, which are vital for cellular functions and structural integrity in organisms .

1.2. Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby contributing to overall health and longevity .

2.1. Drug Development

The compound's structural features make it a candidate for drug development targeting metabolic disorders. Its ability to modulate enzymatic activities involved in carbohydrate metabolism suggests potential therapeutic applications in conditions like diabetes and obesity .

2.2. Formulation in Nutraceuticals

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one can be incorporated into nutraceutical formulations aimed at enhancing metabolic health and providing antioxidant benefits. Its compatibility with other bioactive compounds makes it suitable for synergistic formulations .

3.1. Flavoring and Preservation

In food science, this compound can be utilized as a natural flavor enhancer or preservative due to its antioxidant properties. It may help extend the shelf life of food products while maintaining their nutritional quality .

3.2. Functional Foods

The incorporation of 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one into functional foods can provide health benefits beyond basic nutrition. Research supports its role in promoting gut health and improving metabolic profiles when consumed as part of a balanced diet .

Case Studies

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant reduction in oxidative stress markers when administered to diabetic rats.
Study BNutraceutical FormulationShowed improved metabolic parameters in subjects consuming functional foods enriched with the compound over 12 weeks.
Study CFlavor EnhancementFound that the addition of the compound improved the sensory profile of low-sugar beverages without compromising taste .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolites. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) 5-(3-Iodopropyl)oxolan-2-one
  • CAS : 404003-36-7
  • Molecular Formula : C₇H₁₁O₂I
  • Molecular Weight : 254.065 g/mol .
  • Key Differences :
    • Replaces the trihydroxypropyl group with a 3-iodopropyl chain.
    • The iodine substituent introduces significant steric bulk and alters electronic properties, making it more reactive in nucleophilic substitutions.
    • Applications: Likely used in organic synthesis as an alkylating agent or intermediate for iodinated compounds.
(b) 3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-one
  • CAS : 15667-21-7 (estimated from ).
  • Molecular Formula : C₆H₁₀O₅
  • Molecular Weight : 162.14 g/mol .
  • Key Differences: Substitutes the trihydroxypropyl group with a smaller hydroxyethyl chain. Reduced oxygen content and molecular weight compared to the target compound. Potential Applications: Simpler lactone structure may be used in flavoring agents or biodegradable polymers.
(c) D-Glucoheptono-1,4-lactone (Stereoisomer)
  • CAS : 79703-26-7
  • Molecular Formula : C₇H₁₂O₇ (same as target compound)
  • Key Differences :
    • Stereochemical variation at C3, C4, and C5 positions .
    • Altered solubility and reactivity due to enantiomeric differences. For example, the (3R,4S,5S)-enantiomer may exhibit distinct biological activity compared to (3R,4S,5R) forms .

Comparative Data Table

Property Target Compound 5-(3-Iodopropyl)oxolan-2-one 3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-one D-Glucoheptono-1,4-lactone (Stereoisomer)
Molecular Formula C₇H₁₂O₇ C₇H₁₁O₂I C₆H₁₀O₅ C₇H₁₂O₇
Molecular Weight (g/mol) 208.17 254.065 162.14 208.17
Density (g/cm³) 1.61 N/A N/A N/A
Melting Point (°C) 152–155 N/A N/A N/A
Key Functional Groups Trihydroxypropyl, lactone Iodopropyl, lactone Hydroxyethyl, lactone Trihydroxypropyl, lactone (stereoisomer)
Primary Applications Laboratory research Organic synthesis Flavoring agents, polymers Biochemical studies

Biological Activity

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one, also known as heptono-1,4-lactone, is a chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₇H₁₂O₇
  • Molecular Weight : 208 Da
  • LogP : -3.38 (indicating high polarity)
  • Hydrogen Bond Donors : 5
  • Hydrogen Bond Acceptors : 6
  • Polar Surface Area : 127 Ų

These properties suggest that the compound is highly soluble in water and may interact favorably with biological macromolecules.

Antioxidant Properties

Research indicates that 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that the compound reduced lipid peroxidation in human fibroblasts by up to 45% compared to controls .

Antimicrobial Effects

The compound has shown antimicrobial properties against several bacterial strains. In vitro studies reported inhibition of growth for both Gram-positive and Gram-negative bacteria at concentrations as low as 100 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

In animal models of inflammation, administration of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Oxidative Stress in Diabetes

A clinical study involving diabetic patients showed that supplementation with the compound led to a marked decrease in markers of oxidative stress over a period of three months. Patients reported improved energy levels and reduced symptoms associated with oxidative damage .

Case Study 2: Antimicrobial Efficacy

In a randomized controlled trial assessing the efficacy of the compound against skin infections caused by Staphylococcus aureus, participants treated with the compound showed a 70% reduction in infection severity compared to placebo groups .

The biological activities of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.
  • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Q & A

Q. What in vitro assays are suitable for probing this compound’s interaction with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to proteins like lectins or kinases. Enzymatic assays (e.g., NADH-coupled dehydrogenase assays) quantify cofactor utilization. Cell-free systems (e.g., wheat germ extract) assess metabolic incorporation into glycosylation pathways .

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